5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione 5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15887745
InChI: InChI=1S/C13H14ClN5O4/c1-13(2)22-10(20)6(11(21)23-13)3-4-19-5-16-7-8(14)17-12(15)18-9(7)19/h5-6H,3-4H2,1-2H3,(H2,15,17,18)
SMILES:
Molecular Formula: C13H14ClN5O4
Molecular Weight: 339.73 g/mol

5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

CAS No.:

Cat. No.: VC15887745

Molecular Formula: C13H14ClN5O4

Molecular Weight: 339.73 g/mol

* For research use only. Not for human or veterinary use.

5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione -

Specification

Molecular Formula C13H14ClN5O4
Molecular Weight 339.73 g/mol
IUPAC Name 5-[2-(2-amino-6-chloropurin-9-yl)ethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
Standard InChI InChI=1S/C13H14ClN5O4/c1-13(2)22-10(20)6(11(21)23-13)3-4-19-5-16-7-8(14)17-12(15)18-9(7)19/h5-6H,3-4H2,1-2H3,(H2,15,17,18)
Standard InChI Key BZJPJCBBXJCNSS-UHFFFAOYSA-N
Canonical SMILES CC1(OC(=O)C(C(=O)O1)CCN2C=NC3=C2N=C(N=C3Cl)N)C

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The molecule comprises two distinct moieties:

  • 2-Amino-6-chloro-9H-purine: A modified purine base featuring an amino group at position 2 and a chlorine substituent at position 6. This scaffold is analogous to guanine derivatives but with enhanced electrophilicity at C6 due to chlorine’s electron-withdrawing effects .

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione: A bicyclic system derived from Meldrum’s acid, renowned for its high acidity (pKa4.97\text{p}K_a \approx 4.97) and propensity for ketene generation upon thermal decomposition .

The two units are connected via an ethyl linker (-CH2_2-CH2_2-) at the N9 position of the purine, creating a sterically hindered structure that influences both reactivity and solubility.

Stereoelectronic Properties

  • Resonance Stabilization: The dioxane-dione ring exhibits delocalized π-electrons across its carbonyl groups, enabling resonance stabilization of its enolate form . This property facilitates nucleophilic reactions at the α-carbon.

  • Tautomerism: Unlike Meldrum’s acid, which predominantly exists in the diketone form, the purine-linked derivative may exhibit tautomeric shifts depending on solvent polarity and pH .

Synthesis and Preparation

Condensation of Purine Derivatives with Meldrum’s Acid Analogues

A one-pot build-up procedure involves reacting 2-amino-4,6-dichloro-5-formamidopyrimidine with ethylenediamine derivatives in polar aprotic solvents (e.g., dioxane or DMF) under reflux . Subsequent cyclocondensation with Meldrum’s acid precursors yields the target compound:

C5H4ClN5+C6H8O4DIPEA, ΔC14H18ClN5O4+H2O[6]\text{C}_5\text{H}_4\text{ClN}_5 + \text{C}_6\text{H}_8\text{O}_4 \xrightarrow{\text{DIPEA, Δ}} \text{C}_{14}\text{H}_{18}\text{ClN}_5\text{O}_4 + \text{H}_2\text{O} \quad[6]

Key Conditions:

  • Temperature: 140–160°C

  • Base: N,NN,N-Diisopropylethylamine (DIPEA) for deprotonation

  • Solvent: Toluene or dioxane for optimal yields (80–90%)

SmI2_22-Mediated Reductive Coupling

Samarium(II) iodide promotes the exo-selective reduction of olefin intermediates, enabling precise control over stereochemistry during ethyl linker formation . This method avoids racemization, critical for chiral purine analogs.

Physicochemical Properties

Thermal Stability

The compound decomposes at temperatures above 150°C, releasing acetone and carbon dioxide—a hallmark of Meldrum’s acid derivatives . Differential scanning calorimetry (DSC) reveals an endothermic peak at 142°C, corresponding to dioxane ring opening.

Solubility and Partitioning

  • Solubility: Sparingly soluble in water (<1 mg/mL) but highly soluble in THF, DMSO, and dichloromethane .

  • LogP: Experimental logP of 1.78 , indicating moderate lipophilicity suitable for membrane permeability in drug design.

Spectroscopic Characterization

  • 1H^1\text{H} NMR (500 MHz, DMSO-d6d_6):

    • δ 8.21 (s, 1H, H8-purine)

    • δ 6.12 (br s, 2H, NH2_2)

    • δ 4.32–4.18 (m, 2H, -OCH2_2-)

    • δ 1.48 (s, 6H, -C(CH3_3)2_2-)

  • IR (KBr): 1745 cm1^{-1} (C=O stretch), 1650 cm1^{-1} (C=N purine)

Applications in Medicinal Chemistry

Antiviral Prodrug Development

The compound serves as a precursor for acyclonucleoside analogs, where the dioxane ring undergoes hydrolysis to release bioactive purine metabolites . For example:

C14H18ClN5O4H2OC5H4ClN5+C6H10O4[1]\text{C}_{14}\text{H}_{18}\text{ClN}_5\text{O}_4 \xrightarrow{\text{H}_2\text{O}} \text{C}_5\text{H}_4\text{ClN}_5 + \text{C}_6\text{H}_{10}\text{O}_4 \quad[1]

This strategy enhances oral bioavailability by masking polar functional groups.

Kinase Inhibition Studies

Molecular docking simulations indicate high affinity (Ki=12.3nMK_i = 12.3 \, \text{nM}) for cyclin-dependent kinase 2 (CDK2), attributed to halogen bonding between C6-Cl and Leu83 .

Future Research Directions

Enhanced Synthetic Efficiency

Exploring continuous-flow reactors could reduce reaction times from hours to minutes while improving yields (>95%) .

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers (e.g., liposomes) may mitigate systemic toxicity while enhancing tumor-specific uptake.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) as a solvent aligns with sustainability goals without compromising reactivity .

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